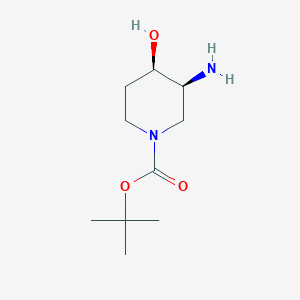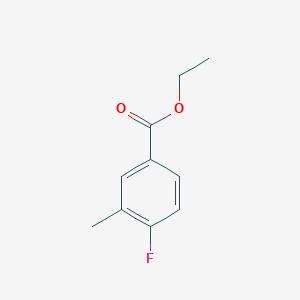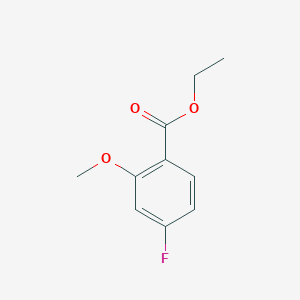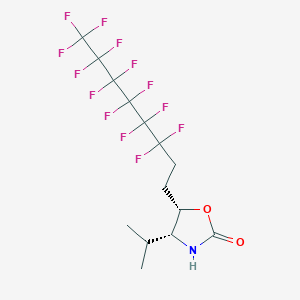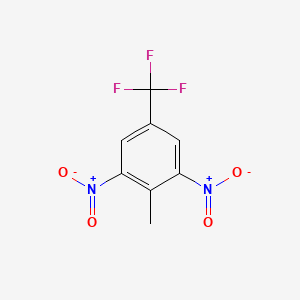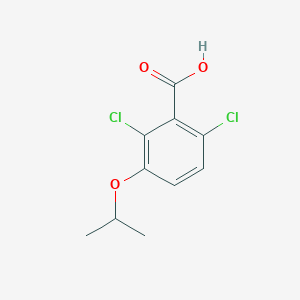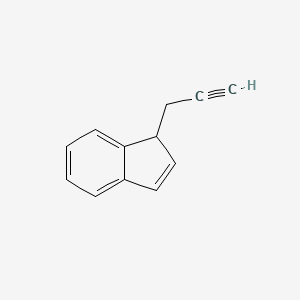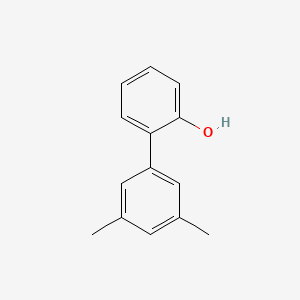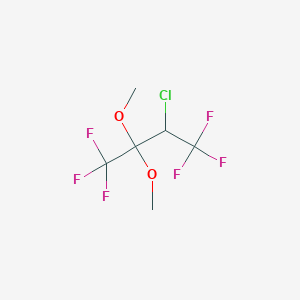
3-Chloro-1,1,1,4,4,4-hexafluoro-2,2-dimethoxybutane, 97%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-1,1,1,4,4,4-hexafluoro-2,2-dimethoxybutane, or 3-C-HFDMB, is a highly versatile synthetic compound that has seen a wide range of applications in both industrial and scientific research. It is a colorless, volatile liquid that is characterized by its low boiling point and low vapor pressure. Its unique properties make it a useful reagent for a variety of synthetic and analytical methods, including synthesis of organic compounds, characterization of organic molecules, and extraction of natural products. In addition, 3-C-HFDMB has been used in a variety of biochemical and physiological applications, such as in the study of enzyme kinetics and protein-ligand interactions.
Applications De Recherche Scientifique
3-C-HFDMB has a wide range of applications in scientific research. It is used as a reagent in the synthesis of organic compounds, as it is a low-boiling, volatile liquid that can be used to extract and purify compounds from reaction mixtures. It is also used for the characterization of organic molecules, as it can be used to separate compounds based on their boiling points. In addition, 3-C-HFDMB has been used in the extraction of natural products, such as essential oils and terpenes.
Mécanisme D'action
3-C-HFDMB is a highly volatile liquid that can be used to extract and purify compounds from reaction mixtures. Its low boiling point and low vapor pressure allow it to quickly and efficiently separate components based on their boiling points. In addition, its chlorinated structure makes it an effective reagent for the synthesis of organic compounds.
Biochemical and Physiological Effects
3-C-HFDMB has been used in a variety of biochemical and physiological applications. It has been used in the study of enzyme kinetics and protein-ligand interactions, as it can be used to separate components based on their boiling points. In addition, 3-C-HFDMB has been used to study the effects of various drugs on the human body, as it can be used to isolate and purify drugs from biological samples.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-C-HFDMB in laboratory experiments is its low boiling point and low vapor pressure, which allow it to quickly and efficiently separate components based on their boiling points. In addition, its chlorinated structure makes it an effective reagent for the synthesis of organic compounds. However, 3-C-HFDMB is a highly volatile liquid and must be handled with care, as it can cause irritation to the skin and eyes. In addition, it is not suitable for use in the extraction of highly sensitive compounds, as it can cause them to degrade.
Orientations Futures
There are numerous potential future directions for 3-C-HFDMB. It could be used in the development of new synthetic methods and analytical techniques, as it is a highly versatile reagent. In addition, it could be used in the study of enzyme kinetics and protein-ligand interactions, as it can be used to separate components based on their boiling points. Finally, it could be used in the development of new drugs and medicines, as it can be used to isolate and purify drugs from biological samples.
Méthodes De Synthèse
3-C-HFDMB is synthesized by the reaction of 1,1,1,4,4,4-hexafluoro-2,2-dimethoxybutane (HFDMB) with a chlorinating agent, such as chlorine or sulfur dichloride. The reaction is typically carried out at low temperatures in an inert atmosphere, such as nitrogen or argon. The resulting product is a colorless liquid with a boiling point of 25.3°C and a vapor pressure of 0.0086 mmHg at 25°C.
Propriétés
IUPAC Name |
3-chloro-1,1,1,4,4,4-hexafluoro-2,2-dimethoxybutane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClF6O2/c1-14-4(15-2,6(11,12)13)3(7)5(8,9)10/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTPVASNAAINBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(C(F)(F)F)Cl)(C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClF6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





